REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[C:11](OC(=O)C)(=[O:13])[CH3:12]>C(O)(=O)C>[CH3:1][C:2]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:3]=1[NH:4][C:11](=[O:13])[CH3:12]
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C=CC(=C1)OC
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
most of the solvent was removed under reduced pressure
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Type
|
ADDITION
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Details
|
the residue diluted with EtOAc
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Type
|
ADDITION
|
Details
|
A saturated solution of sodium bicarbonate was added until solution
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Type
|
WASH
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Details
|
Organics were then washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated brine solution and dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Solvents were removed under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)OC)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 35.5 mmol | |
AMOUNT: MASS | 6.37 g | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |